5-(Pyrimidin-2-yl)pyrrolidin-2-one
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Overview
Description
5-(Pyrimidin-2-yl)pyrrolidin-2-one is a heterocyclic compound that features a pyrrolidinone ring fused with a pyrimidine moiety. This compound is of significant interest in organic chemistry due to its potential biological activities and its role as a versatile building block in the synthesis of various bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pyrimidin-2-yl)pyrrolidin-2-one can be achieved through several methods. One common approach involves the cyclization of N-substituted piperidines. This process includes the in situ formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Another method involves a multi-component reaction with solvent participation, such as the Ugi/olefination reaction, which constructs pyrrolidin-5-one-2-carboxamides under mild conditions .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
5-(Pyrimidin-2-yl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, such as alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further utilized in the synthesis of complex bioactive molecules .
Scientific Research Applications
5-(Pyrimidin-2-yl)pyrrolidin-2-one has numerous applications in scientific research, including:
Mechanism of Action
The mechanism of action of 5-(Pyrimidin-2-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s pyrrolidinone ring and pyrimidine moiety contribute to its binding affinity and selectivity towards various biological targets. For instance, it can interact with enzymes and receptors involved in cell proliferation, differentiation, and survival . The stereochemistry and spatial orientation of substituents on the compound play a crucial role in its biological activity .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: A structural analog with a similar pyrrolidinone ring but lacking the pyrimidine moiety.
Pyrrolidine-2,5-diones: Compounds with an additional carbonyl group, exhibiting different biological activities.
Prolinol: A derivative of pyrrolidine with a hydroxyl group, used in various synthetic applications.
Uniqueness
5-(Pyrimidin-2-yl)pyrrolidin-2-one is unique due to its fused pyrimidine and pyrrolidinone rings, which confer distinct chemical and biological properties. This structural feature enhances its potential as a pharmacophore in drug discovery and its versatility in organic synthesis .
Properties
Molecular Formula |
C8H9N3O |
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Molecular Weight |
163.18 g/mol |
IUPAC Name |
5-pyrimidin-2-ylpyrrolidin-2-one |
InChI |
InChI=1S/C8H9N3O/c12-7-3-2-6(11-7)8-9-4-1-5-10-8/h1,4-6H,2-3H2,(H,11,12) |
InChI Key |
GLBDVTDWUAEOHF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC1C2=NC=CC=N2 |
Origin of Product |
United States |
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